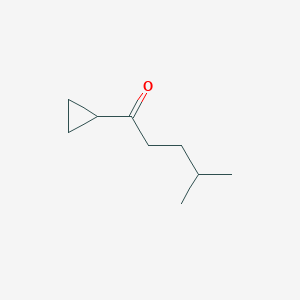
1-Cyclopropyl-4-methylpentan-1-one
Descripción general
Descripción
1-Cyclopropyl-4-methylpentan-1-one (CPMP) is an organic compound commonly used in the synthesis of pharmaceuticals. It is a cyclic ketone and is known for its low toxicity, low odor, and low volatility. CPMP is used as a starting material for a wide range of reactions, including the synthesis of drugs, dyes, and fragrances. CPMP is also used in the production of pharmaceuticals, cosmetics, and other products.
Aplicaciones Científicas De Investigación
Environmental and Occupational Exposure Monitoring
The study of solvent exposures in occupational settings, such as shoe factories, involves monitoring various solvents including cyclohexane and its isomers like 1-cyclopropyl-4-methylpentan-1-one. These studies aim to understand the environmental concentration of solvents and their impact on workers' health. For instance, in the context of a shoe factory, workers were found to be exposed to a mix of solvents, which included cyclohexane and methylcyclopentane among others. The focus was on identifying urinary metabolites related to these exposures to assess potential health risks and ensure workplace safety (Perbellini et al., 1980; Brugnone et al., 1980)(Perbellini, Brugnone, Gaffuri, & Apostoli, 1980).
Pharmacological Studies and Drug Safety
Research into the pharmacological properties and safety of various compounds, including those structurally related to 1-cyclopropyl-4-methylpentan-1-one, is crucial. This encompasses the study of drugs like propofol and their hemodynamic effects compared to other anesthetic agents such as etomidate and thiopentone. Understanding these properties helps in assessing the suitability of these compounds for medical use, particularly in anesthesia, and in evaluating their effects on cardiovascular functions (Gauss, Heinrich, & Wilder-Smith, 1991)(Gauss, Heinrich, & Wilder-Smith, 1991).
Biochemical Research and Disease Mechanisms
Biochemical research often explores the metabolic pathways of various solvents and their implications for human health. Studies have identified the presence and effects of specific metabolites in the human body following exposure to solvents, which can shed light on the mechanisms of diseases like neuropathy and other conditions linked to solvent exposure. Such research is fundamental in understanding how substances like 1-cyclopropyl-4-methylpentan-1-one and its related compounds are processed by the body and their potential health implications (Perbellini et al., 1981)(Perbellini, Brugnone, & Gaffuri, 1981).
Propiedades
IUPAC Name |
1-cyclopropyl-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)3-6-9(10)8-4-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSPYOWFQXCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



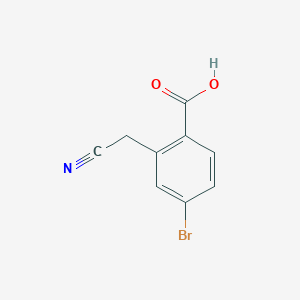
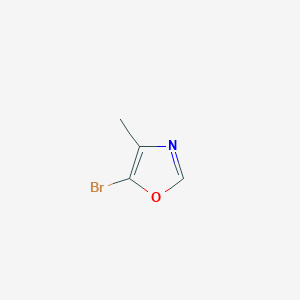
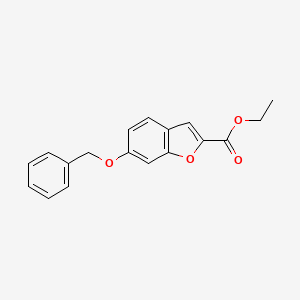
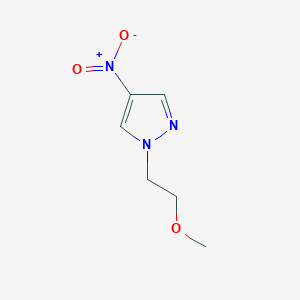
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
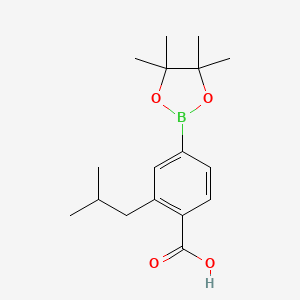

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)
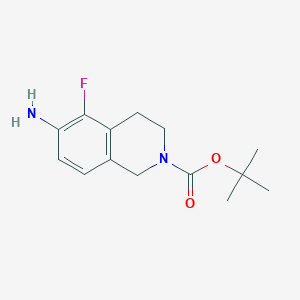

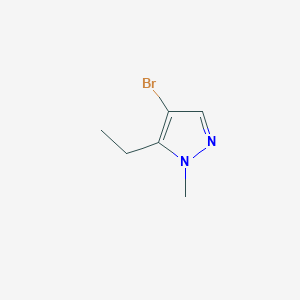
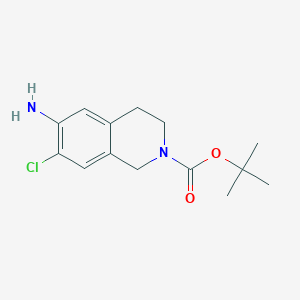
![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)
